molecular formula C30H19Cl2NO3 B339034 2-BIPHENYL-4-YL-2-OXOETHYL 2-(3,4-DICHLOROPHENYL)QUINOLINE-4-CARBOXYLATE

2-BIPHENYL-4-YL-2-OXOETHYL 2-(3,4-DICHLOROPHENYL)QUINOLINE-4-CARBOXYLATE

Cat. No.: B339034
M. Wt: 512.4 g/mol
InChI Key: WHTBQIPEYQUALQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 2-(3,4-dichlorophenyl)-4-quinolinecarboxylate is a complex organic compound that features a biphenyl group, a quinoline moiety, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 2-(3,4-dichlorophenyl)-4-quinolinecarboxylate typically involves multi-step organic reactions. One common method involves the reaction of 2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid with 2-[1,1’-biphenyl]-4-yl-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 2-(3,4-dichlorophenyl)-4-quinolinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 2-(3,4-dichlorophenyl)-4-quinolinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties in treating various diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 2-(3,4-dichlorophenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 2-(2,4-dichlorophenyl)-4-quinolinecarboxylate
  • 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 2-(3,5-dichlorophenyl)-4-quinolinecarboxylate
  • 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 2-(3,4-difluorophenyl)-4-quinolinecarboxylate

Uniqueness

The unique combination of the biphenyl, quinoline, and dichlorophenyl groups in 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 2-(3,4-dichlorophenyl)-4-quinolinecarboxylate imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C30H19Cl2NO3

Molecular Weight

512.4 g/mol

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 2-(3,4-dichlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C30H19Cl2NO3/c31-25-15-14-22(16-26(25)32)28-17-24(23-8-4-5-9-27(23)33-28)30(35)36-18-29(34)21-12-10-20(11-13-21)19-6-2-1-3-7-19/h1-17H,18H2

InChI Key

WHTBQIPEYQUALQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=C(C=C5)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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